4-(Bromomethyl)-2-methyl-1-phenoxybenzene
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Overview
Description
4-(Bromomethyl)-2-methyl-1-phenoxybenzene is an organic compound that belongs to the class of bromomethylated aromatic compounds It is characterized by the presence of a bromomethyl group attached to a benzene ring, which also contains a phenoxy group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-2-methyl-1-phenoxybenzene typically involves the bromination of a suitable precursor. One common method is the radical bromination of 4-methyl-2-phenoxybenzene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-2-methyl-1-phenoxybenzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Common Reagents and Conditions
Nucleophilic Substitution: NBS, benzoyl peroxide, carbon tetrachloride.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride.
Major Products
Nucleophilic Substitution: Substituted benzene derivatives.
Oxidation: Carboxylic acids.
Reduction: Phenols.
Scientific Research Applications
4-(Bromomethyl)-2-methyl-1-phenoxybenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the preparation of polymers and advanced materials with specific properties, such as enhanced thermal stability and mechanical strength.
Pharmaceuticals: It is investigated for its potential use in drug development, particularly as a building block for molecules with biological activity.
Biological Research: The compound is used in studies related to enzyme inhibition and protein modification.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-2-methyl-1-phenoxybenzene largely depends on the specific application and the target molecule. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. In oxidation reactions, the methyl group is converted to a carboxylic acid through the addition of oxygen atoms. The phenoxy group can undergo reduction to form phenol, which can further participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-(Bromomethyl)benzoic acid: Used in the synthesis of pharmaceuticals and as an intermediate in organic synthesis.
4-(Bromomethyl)benzene: A simpler compound with similar reactivity but fewer functional groups, making it less versatile.
Uniqueness
4-(Bromomethyl)-2-methyl-1-phenoxybenzene is unique due to the presence of both a bromomethyl group and a phenoxy group on the benzene ring. This combination of functional groups allows for a wider range of chemical reactions and applications compared to simpler bromomethylated compounds .
Properties
Molecular Formula |
C14H13BrO |
---|---|
Molecular Weight |
277.16 g/mol |
IUPAC Name |
4-(bromomethyl)-2-methyl-1-phenoxybenzene |
InChI |
InChI=1S/C14H13BrO/c1-11-9-12(10-15)7-8-14(11)16-13-5-3-2-4-6-13/h2-9H,10H2,1H3 |
InChI Key |
CSNQIYCLGSFDOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CBr)OC2=CC=CC=C2 |
Origin of Product |
United States |
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